1-(3-Chloro-2-fluorophenyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13ClFN and a molecular weight of 213.68 g/mol . It is characterized by the presence of a cyclopentanamine ring substituted with a 3-chloro-2-fluorophenyl group. This compound is primarily used as a research chemical and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopentanamine typically involves the following steps:
Analyse Chemischer Reaktionen
1-(3-Chloro-2-fluorophenyl)cyclopentanamine undergoes several types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-fluorophenyl)cyclopentanamine is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-2-fluorophenyl)cyclopentanamine can be compared with other similar compounds such as:
1-(3-Fluorophenyl)cyclopentanamine: Lacks the chloro group, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)cyclopentanamine: Lacks the fluoro group, which may influence its chemical properties and applications.
The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H13ClFN |
---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
1-(3-chloro-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13ClFN/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11/h3-5H,1-2,6-7,14H2 |
InChI-Schlüssel |
XIDHEXLCNHIINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.